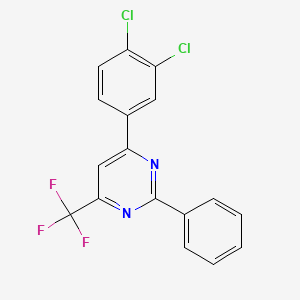![molecular formula C27H41ClN4O B13729539 Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- CAS No. 41319-88-4](/img/structure/B13729539.png)
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazono group attached to a phenyl ring, which is further substituted with a chloro group and an octadecyloxy chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-(octadecyloxy)aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the hydrazono group, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Wirkmechanismus
The mechanism of action of Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to interact with different enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedinitrile, [[3-chloro-4-(decyloxy)phenyl]hydrazono]-
- Propanedinitrile, [[3-chloro-4-(dodecyloxy)phenyl]hydrazono]-
- Propanedinitrile, [[3-chloro-4-(hexadecyloxy)phenyl]hydrazono]-
Uniqueness
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- stands out due to its longer octadecyloxy chain, which imparts unique solubility and interaction properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
41319-88-4 |
|---|---|
Molekularformel |
C27H41ClN4O |
Molekulargewicht |
473.1 g/mol |
IUPAC-Name |
2-[(3-chloro-4-octadecoxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C27H41ClN4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27-19-18-24(21-26(27)28)31-32-25(22-29)23-30/h18-19,21,31H,2-17,20H2,1H3 |
InChI-Schlüssel |
ULRBLBJOUQEKLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)NN=C(C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



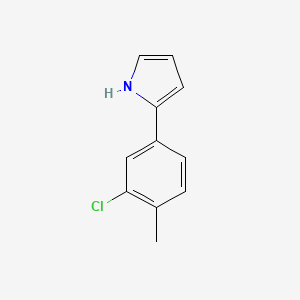
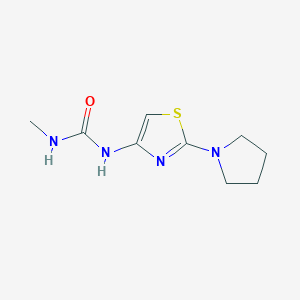
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)

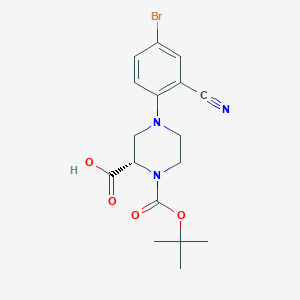
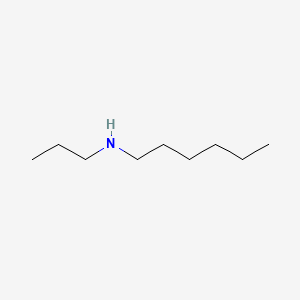
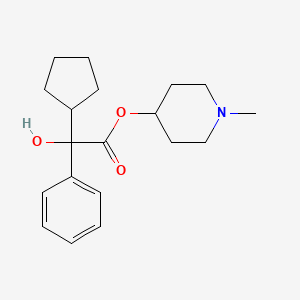

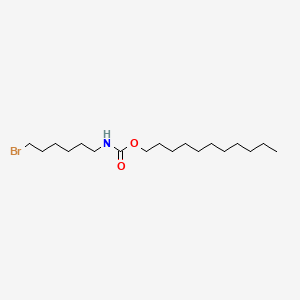
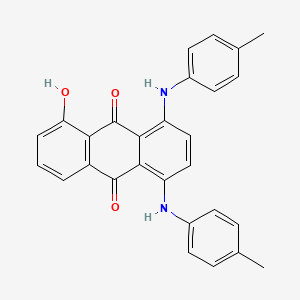
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
